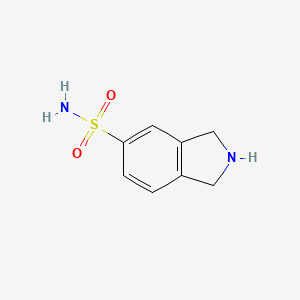
Ácido (5-formil-2-metilfenil)borónico
Descripción general
Descripción
“(5-Formyl-2-methylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BO3 . It is a valuable building block in organic synthesis .
Synthesis Analysis
Boronic acids, including “(5-Formyl-2-methylphenyl)boronic acid”, can be synthesized using various methods. One common method is the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed carbon–carbon bond-forming reaction, which is widely used due to its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of “(5-Formyl-2-methylphenyl)boronic acid” consists of a benzene ring with a formyl group (CHO) and a methyl group (CH3) attached to it. The boronic acid group (B(OH)2) is also attached to the benzene ring .Chemical Reactions Analysis
Boronic acids, including “(5-Formyl-2-methylphenyl)boronic acid”, are involved in various chemical reactions. They can act as building blocks and synthetic intermediates . They are also used in Suzuki–Miyaura coupling reactions .Physical and Chemical Properties Analysis
“(5-Formyl-2-methylphenyl)boronic acid” is a solid compound with a molecular weight of 163.97 . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Protodesboronación Catalítica
Este compuesto se puede utilizar en la protodesboronación catalítica de ésteres borónicos de pinacol, que es una transformación valiosa pero poco desarrollada . Este proceso permite la alquenohidrometilación anti-Markovnikov formal, una transformación valiosa pero desconocida .
Síntesis de Moléculas Biológicamente Activas
“Ácido (5-formil-2-metilfenil)borónico” se puede utilizar como reactivo en la síntesis de moléculas biológicamente activas . Estas incluyen heteroarilación para la síntesis de inhibidores de HIF-1, derivados de ácido disalicílico-furanilo para inhibir la unión de efrina, inhibidores de la integrasa del VIH-1 e inhibidores del receptor del factor de crecimiento epidérmico .
Síntesis Total de Laetevirenol A
Este compuesto se utiliza como reactivo en la síntesis total de laetevirenol A mediante alquilación intramolecular de Friedel-Crafts .
Acoplamiento de Suzuki-Miyaura
“this compound” se puede utilizar en el acoplamiento de Suzuki-Miyaura . Este es un tipo de reacción de acoplamiento cruzado catalizada por paladio, que se utiliza para sintetizar enlaces carbono-carbono .
Preparación de Diarylmercuriales Homolépticos
Este compuesto se puede utilizar como reactivo para la preparación de diarylmercuriales homolépticos .
Monoarilación de Dibromoarenos
“this compound” se puede utilizar en la monoarilación de dibromoarenos . Esto está catalizado por paladio-fosfina en presencia de carbonato de potasio .
Mecanismo De Acción
Target of Action
The primary target of (5-Formyl-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(5-Formyl-2-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (5-Formyl-2-methylphenyl)boronic acid, are transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by (5-Formyl-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption This suggests that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of (5-Formyl-2-methylphenyl)boronic acid’s action primarily involve the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura (SM) coupling reaction , which results in the creation of new organic compounds .
Action Environment
The action, efficacy, and stability of (5-Formyl-2-methylphenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C This suggests that the compound’s stability and efficacy may be affected by changes in temperature and atmospheric conditions
Safety and Hazards
Propiedades
IUPAC Name |
(5-formyl-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQDWWUYMAWKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726925 | |
| Record name | (5-Formyl-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186398-35-5 | |
| Record name | (5-Formyl-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FORMYL-2-METHYLPHENYLBORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


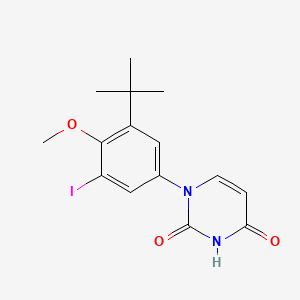
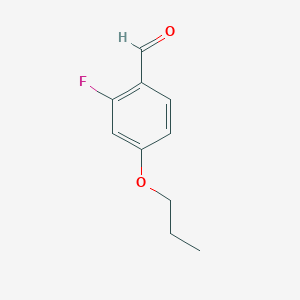
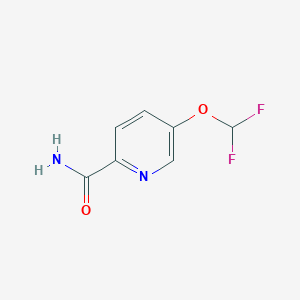

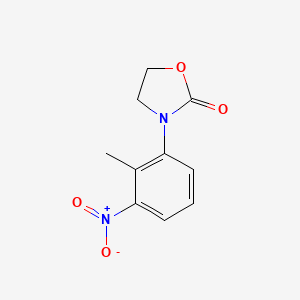

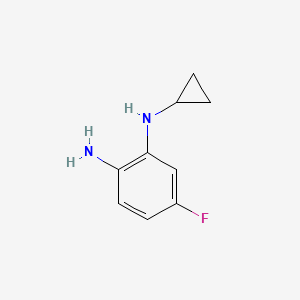
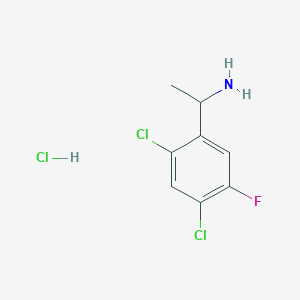
![[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1443036.png)
![1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane](/img/structure/B1443039.png)
![2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1443040.png)
